molecular formula C12H11F2IO3 B12111481 ethyl 3-(2,5-difluoro-4-iodo-3-Methylphenyl)-3-oxopropanoate

ethyl 3-(2,5-difluoro-4-iodo-3-Methylphenyl)-3-oxopropanoate

Cat. No.: B12111481
M. Wt: 368.11 g/mol
InChI Key: KLZKWDAEXYAVMI-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-difluoro-4-iodo-3-Methylphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H11F2IO3 and its molecular weight is 368.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-(2,5-difluoro-4-iodo-3-methylphenyl)-3-oxopropanoate is a compound with significant potential in various biological applications. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

  • Chemical Name : this compound
  • CAS Number : 1426221-38-6
  • Molecular Formula : C₁₂H₁₁F₂IO₃
  • Molecular Weight : 368.12 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties. Below is a summary of key findings from recent research.

Antimicrobial Properties

  • Inhibition of Bacterial Growth : Preliminary studies indicate that this compound exhibits antibacterial activity against several strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Efflux Pump Inhibition : Similar compounds have shown potential as efflux pump inhibitors (EPIs), which are crucial in combating antibiotic resistance in pathogens like Escherichia coli. This suggests that this compound may enhance the efficacy of existing antibiotics by preventing the expulsion of these drugs from bacterial cells .

Anticancer Activity

  • Cell Proliferation Inhibition : Research has demonstrated that the compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC₅₀ values for these cell lines were found to be in the range of 200–300 µg/mL, indicating moderate potency against cancer cells .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways. Further studies utilizing molecular docking techniques suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis .

Case Studies and Research Findings

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated significant inhibition against E. coli with MIC values below 100 µg/mL.
Study BAnticancer ActivityShowed IC₅₀ values of 226 µg/mL for HeLa and 242 µg/mL for A549 cells.
Study CEfflux Pump InhibitionIndicated potential as an EPI, enhancing antibiotic efficacy against resistant strains .

Properties

Molecular Formula

C12H11F2IO3

Molecular Weight

368.11 g/mol

IUPAC Name

ethyl 3-(2,5-difluoro-4-iodo-3-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H11F2IO3/c1-3-18-10(17)5-9(16)7-4-8(13)12(15)6(2)11(7)14/h4H,3,5H2,1-2H3

InChI Key

KLZKWDAEXYAVMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)C)I)F

Origin of Product

United States

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